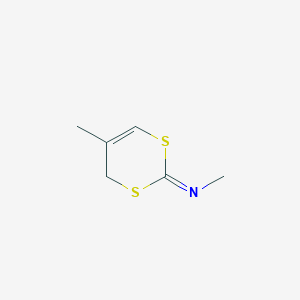
(2Z)-N,5-Dimethyl-2H,4H-1,3-dithiin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N,5-Dimethyl-2H,4H-1,3-dithiin-2-imine is an organic compound characterized by its unique structure, which includes a dithiin ring with an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,5-Dimethyl-2H,4H-1,3-dithiin-2-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithioacetal with an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,5-Dimethyl-2H,4H-1,3-dithiin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dithiin ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2Z)-N,5-Dimethyl-2H,4H-1,3-dithiin-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-N,5-Dimethyl-2H,4H-1,3-dithiin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The dithiin ring structure also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share a similar structural motif and exhibit comparable reactivity.
Dithioacetals: These are precursors in the synthesis of (2Z)-N,5-Dimethyl-2H,4H-1,3-dithiin-2-imine and have similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a dithiin ring and an imine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61155-70-2 |
|---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
N,5-dimethyl-4H-1,3-dithiin-2-imine |
InChI |
InChI=1S/C6H9NS2/c1-5-3-8-6(7-2)9-4-5/h3H,4H2,1-2H3 |
InChI Key |
CIEUUAZNHHDAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=NC)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















